The compound (2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide, also known as LY2510924, is a cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a significant role in various physiological processes and has been implicated in cancer metastasis and other diseases. The compound's structure is complex due to its multiple functional groups and stereocenters.
LY2510924 has been studied primarily in the context of cancer therapy due to its ability to inhibit tumor growth and metastasis. It is synthesized from various amino acids and employs advanced organic synthesis techniques to achieve its complex structure.
The synthesis of LY2510924 involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for purification during the synthesis process .
The molecular structure of LY2510924 is intricate, featuring a cyclic backbone with multiple stereocenters. Key structural components include:
LY2510924 primarily undergoes reactions typical of peptide chemistry:
Common reagents used in the synthesis include HBTU for coupling and TFA for deprotection. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
As a CXCR4 antagonist, LY2510924 inhibits the receptor's activity by binding selectively to it. This action prevents the receptor from interacting with its natural ligands, thereby disrupting signaling pathways that promote tumor growth and metastasis.
Studies have shown that antagonizing CXCR4 can lead to reduced tumor cell migration and invasion in various cancer models, making LY2510924 a promising candidate for therapeutic applications in oncology .
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications .
LY2510924 has significant potential in scientific research, particularly in oncology:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: